molecular formula C21H19F2N3O2 B3410868 N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-51-7

N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410868
CAS No.: 899750-51-7
M. Wt: 383.4 g/mol
InChI Key: DSRUYWAGIGJYSF-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo-pyrazine carboxamide derivative featuring a 2,6-difluorophenyl group at the N-position and a 4-methoxyphenyl substituent on the pyrrolo-pyrazine core. The compound’s molecular formula is inferred to be C21H19F2N3O2 (estimated molecular weight: ~383.4 g/mol), based on structural analogs such as its 4-ethoxy derivative (C22H21F2N3O2, molecular weight: 397.425 g/mol) described in . The 4-methoxy group likely enhances solubility compared to bulkier alkoxy substituents, while the 2,6-difluorophenyl moiety may contribute to steric and electronic effects critical for target binding in pharmaceutical applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-28-15-9-7-14(8-10-15)20-18-6-3-11-25(18)12-13-26(20)21(27)24-19-16(22)4-2-5-17(19)23/h2-11,20H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRUYWAGIGJYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide (Ethoxy Analog)

  • Molecular Formula : C22H21F2N3O2
  • Molecular Weight : 397.425 g/mol
  • Key Differences : The ethoxy group (-OCH2CH3) replaces the methoxy (-OCH3) at the 4-position of the phenyl ring. This increases lipophilicity (logP estimated +0.5–1.0) and molecular weight by 14 g/mol compared to the target compound .
  • Implications : The ethoxy group may improve membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidative dealkylation.

2-(4-Fluorophenyl)-N-(4-Methoxyphenyl)Acetamide (Acetamide Derivative)

  • Molecular Formula: C15H13FNO2
  • Molecular Weight : 259.27 g/mol
  • Key Differences : Simpler acetamide backbone with a 4-fluorophenyl and 4-methoxyphenyl group.
  • Physicochemical Data : Melting point: 142–148°C; IR bands at 1651 cm⁻¹ (amide C=O stretch), 1246 cm⁻¹ (C-O of methoxy) .

(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide

  • Molecular Formula: Not explicitly provided (complex substituents include ethyl, hydroxy, and trifluoromethyl groups).
  • Key Differences : Pyrrolo-pyridazine core (vs. pyrrolo-pyrazine) with adjacent nitrogen atoms, altering electronic properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Methoxy) C21H19F2N3O2 ~383.4* 4-Methoxyphenyl, 2,6-difluorophenyl Estimated higher solubility vs. ethoxy analog
Ethoxy Analog C22H21F2N3O2 397.425 4-Ethoxyphenyl Increased lipophilicity
2-(4-Fluorophenyl)-N-(4-Methoxyphenyl)Acetamide C15H13FNO2 259.27 Acetamide backbone mp 142–148°C; IR: 1651 cm⁻¹
Pyrrolo-Pyridazine Carboxamide Complex N/A Trifluoromethyl, ethyl, hydroxy Enhanced metabolic stability

*Estimated based on ethoxy analog.

Research Findings and Implications

Substituent Effects : The 4-methoxy/ethoxy groups influence solubility and metabolic pathways. Methoxy derivatives are generally more polar, favoring aqueous solubility, while ethoxy analogs may exhibit prolonged half-lives in lipid-rich environments .

Core Heterocycle Impact : Pyrrolo-pyrazine (target) vs. pyrrolo-pyridazine () cores differ in nitrogen arrangement, affecting electron distribution and binding to enzymatic targets (e.g., kinases or GPCRs) .

Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via multi-step protocols involving cyclization and condensation, suggesting the target compound may require similar strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-difluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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